N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl compound is then reacted with a pyrrolidinyl-pyrimidinyl intermediate under specific conditions to form the desired product. Common reagents used in these reactions include brominating agents, pyrrolidine, and pyrimidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioacetamide linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(3-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- N-(3-iodophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Uniqueness
N-(3-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. This makes it distinct from its chlorinated, fluorinated, or iodinated analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c17-12-4-3-5-13(10-12)19-15(22)11-23-16-18-7-6-14(20-16)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGCKXNASXDSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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